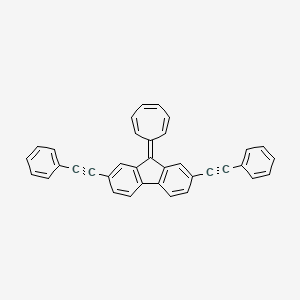
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- is a complex organic compound known for its unique structure and properties This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure
Méthodes De Préparation
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the cycloheptatrienylidene group through a series of cyclization reactions. The phenylethynyl groups are then added using palladium-catalyzed coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorene derivatives with different substituents. For example:
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- gives it distinct chemical and physical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
834906-56-8 |
|---|---|
Formule moléculaire |
C36H22 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-bis(2-phenylethynyl)fluorene |
InChI |
InChI=1S/C36H22/c1-2-10-16-31(15-9-1)36-34-25-29(19-17-27-11-5-3-6-12-27)21-23-32(34)33-24-22-30(26-35(33)36)20-18-28-13-7-4-8-14-28/h1-16,21-26H |
Clé InChI |
RCTKKLDMMGSLQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C5=C2C=C(C=C5)C#CC6=CC=CC=C6)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)


![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
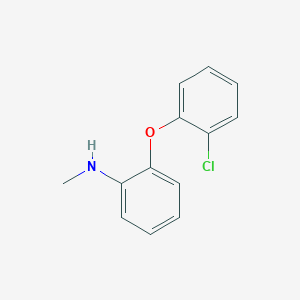
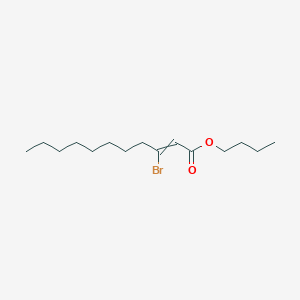
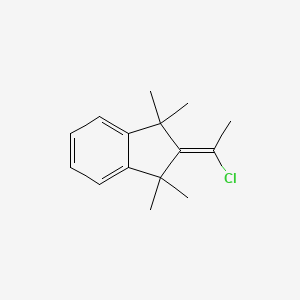
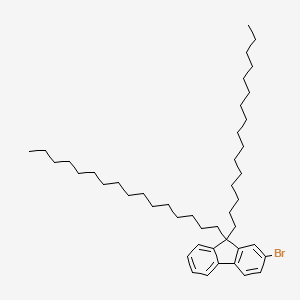
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
